molecular formula C6H16Cl2N2O B2435489 (4-Aminopiperidin-4-yl)methanol dihydrochloride CAS No. 412357-30-3

(4-Aminopiperidin-4-yl)methanol dihydrochloride

Cat. No.: B2435489
CAS No.: 412357-30-3
M. Wt: 203.11
InChI Key: KMMUGTOPOLLQTP-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-4-yl)methanol dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

(4-aminopiperidin-4-yl)methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-6(5-9)1-3-8-4-2-6;;/h8-9H,1-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMUGTOPOLLQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-4-yl)methanol dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Oxidation

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form a ketone or aldehyde. Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). For example:

  • Reaction :
    (4-Aminopiperidin-4-yl)CH2OHH2O2(4-Aminopiperidin-4-yl)CHO(4\text{-Aminopiperidin-4-yl})\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{O}_2} (4\text{-Aminopiperidin-4-yl})\text{CHO}

  • Conditions : Acidic or neutral environments, with catalytic amounts of oxidizing agents.

Reduction

The amino group (-NH₂) can be reduced to form a primary amine (-NH₂ → -NH₂H) or, in some cases, undergo further transformations. Typical reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

  • Reaction :
    (4-Aminopiperidin-4-yl)CH2OHLiAlH4(4-Aminopiperidin-4-yl)CH2OH(4\text{-Aminopiperidin-4-yl})\text{CH}_2\text{OH} \xrightarrow{\text{LiAlH}_4} (4\text{-Aminopiperidin-4-yl})\text{CH}_2\text{OH}
    Note: The dihydrochloride salt may require deprotonation for efficient reduction .

Substitution and Nucleophilic Reactions

The amino group participates in nucleophilic substitution with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride):

  • Reaction :
    (4-Aminopiperidin-4-yl)CH2OH+R-X(4-Aminopiperidin-4-yl)CH2R+HCl(4\text{-Aminopiperidin-4-yl})\text{CH}_2\text{OH} + \text{R-X} \rightarrow (4\text{-Aminopiperidin-4-yl})\text{CH}_2\text{R} + \text{HCl}

  • Conditions : Alkaline media (e.g., triethylamine) to deprotonate the amino group.

Reagents and Reaction Conditions

The following table summarizes reagents and conditions for key reactions:

Reaction Type Reagents Conditions
OxidationH₂O₂, KMnO₄Acidic/neutral pH, room temperature
ReductionNaBH₄, LiAlH₄Anhydrous solvent (e.g., THF)
SubstitutionAlkyl halides (R-X)Triethylamine, reflux

Hydrogenation of Piperidine Derivatives

In a patent study (CN107805218B), hydrogenation using palladium catalysts (Pd/C) under high pressure (0.8–1.0 MPa) and elevated temperatures (60–70°C) was employed to reduce benzylated piperidine derivatives. While this study focuses on a related compound, the methodology is applicable to the dihydrochloride salt, as similar catalytic conditions enable dehydrogenation of functional groups .

Pharmacokinetic and Pharmacodynamic Studies

An ACS study (10.1021/jm901788j) on piperidine analogs highlights the importance of functional group modifications. For example, replacing benzyl groups with amide moieties improved oral bioavailability. While not directly on the dihydrochloride, this underscores the significance of substituent effects on reactivity and biological activity .

Scientific Research Applications

Structure

The structural formula can be represented as follows:

OCC1(N)CCNCC1.Cl.Cl\text{OCC}_1(\text{N})\text{CCNCC}_1.\text{Cl}.\text{Cl}

This structure includes a piperidine ring, which is significant for its biological activity.

Cancer Research

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research indicates that (4-Aminopiperidin-4-yl)methanol dihydrochloride serves as a potent inhibitor of specific protein tyrosine phosphatases, which are crucial in regulating cellular signaling pathways involved in cancer progression. For instance, it has been shown to inhibit the growth of head and neck squamous cell carcinoma cells by targeting PTPs associated with tumor growth and metastasis .

Case Study: Head and Neck Squamous Cell Carcinoma

A study highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound demonstrated significant anti-tumor activity at well-tolerated doses, suggesting its potential as a therapeutic agent in oncology .

Neurological Disorders

Potential Role in Treating Neurodegenerative Diseases

The compound has been investigated for its neuroprotective properties, particularly concerning its effects on neurotransmitter systems. Its ability to modulate synaptic transmission may offer insights into developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Enzyme Inhibition

Targeting Kinases

This compound has been identified as an ATP-competitive inhibitor of the protein kinase B (PKB) pathway, which is crucial in various cellular processes including metabolism, cell growth, and survival. This inhibition can lead to the modulation of biomarkers associated with cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
Cancer TreatmentProtein Tyrosine PhosphatasesInhibits tumor growth
Neurological DisordersNeurotransmitter SystemsPotential neuroprotective effects
Enzyme InhibitionProtein Kinase BATP-competitive inhibition

Absorption and Bioavailability

Studies have indicated that compounds similar to this compound often exhibit rapid clearance rates and low oral bioavailability. Modifications to the molecular structure may enhance these properties, making them more suitable for clinical applications .

Toxicity Profile

Toxicological assessments are critical for determining the safety of this compound. Preliminary studies suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to fully understand its long-term effects .

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (4-Aminopiperidine): A closely related compound with similar chemical properties but lacking the methanol group.

    (4-Piperidinemethanol): Similar structure but without the amino group.

    (4-Aminopiperidin-4-yl)methanol: The base compound without the dihydrochloride salt.

Uniqueness

(4-Aminopiperidin-4-yl)methanol dihydrochloride is unique due to its dual functional groups (amino and methanol) and its dihydrochloride salt form, which enhances its solubility and stability in various solvents .

Biological Activity

(4-Aminopiperidin-4-yl)methanol dihydrochloride, a piperidine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. Understanding its biological activity is crucial for developing effective therapeutic agents.

  • IUPAC Name : this compound
  • Molecular Formula : C6H16Cl2N2O
  • Molecular Weight : 201.11 g/mol

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against several cancer cell lines. It operates by inducing apoptosis and inhibiting cell proliferation. Studies indicate that it may target pathways involved in cell cycle regulation and apoptosis, enhancing the efficacy of existing chemotherapeutics .
  • Antimicrobial Activity :
    • This compound exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive and some Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes like DNA gyrase, which is critical for bacterial DNA replication .

Anticancer Studies

A study highlighted the efficacy of this compound in inhibiting growth in various cancer models, including:

  • Cell Lines Tested : FaDu (hypopharyngeal carcinoma), MCF7 (breast cancer).
  • Results : The compound showed IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Mechanism of Action
FaDu5.6Apoptosis induction
MCF77.2Cell cycle arrest

Antimicrobial Studies

The compound's antimicrobial efficacy was evaluated against a panel of pathogens, revealing promising results:

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus1.5Gram-positive
Escherichia coli3.0Gram-negative
Methicillin-resistant S. aureus0.8Multidrug-resistant

These findings suggest that this compound could be a valuable candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the introduction of various substituents can enhance its potency and selectivity for specific targets.

Key SAR Insights:

  • Substituent Variability : Variations in the amino group or hydroxymethyl moiety can significantly impact both anticancer and antimicrobial activities.
  • Lipophilicity/Hydrophilicity Balance : Optimizing this ratio is essential for improving bioavailability and therapeutic efficacy .

Case Studies

  • Case Study on Anticancer Activity : A recent publication reported the synthesis and evaluation of a series of piperidine derivatives, including this compound, which exhibited enhanced anticancer properties through targeted modifications .
  • Case Study on Antimicrobial Efficacy : Another study focused on the antibacterial activity of this compound against resistant strains, demonstrating its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Aminopiperidin-4-yl)methanol dihydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous piperidine derivatives are synthesized via reactions between amines and halogenated precursors under alkaline conditions, followed by HCl treatment to form dihydrochloride salts . Optimization may involve adjusting pH (8.5–10 for amine activation), temperature (60–80°C for rate control), and stoichiometric ratios (1:1.2 amine-to-precursor). Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield and purity .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies using HPLC or LC-MS are critical. The compound is prone to hydrolysis in acidic conditions (pH < 4) due to protonation of the piperidine nitrogen, while alkaline conditions (pH > 9) may degrade the aminomethanol group. Store at −20°C in desiccated, airtight containers to prevent hygroscopic degradation . Accelerated stability testing (40°C/75% RH for 6 months) can model long-term storage .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and ≥98% purity thresholds .
  • Structural Confirmation : NMR (¹H/¹³C for functional groups), FT-IR (amine N-H stretches at 3300–3500 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular formula validation .
  • Impurity Profiling : LC-MS/MS to detect byproducts like N-oxides or dehydrohalogenated derivatives .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in biological activity data for (4-Aminopiperidin-4-yl)methanol derivatives across different assays?

  • Methodological Answer :

  • Assay Variability : Control for receptor density (e.g., CXCR4 or LSD1 expression levels in cell lines) and buffer composition (divalent cations affect ligand binding) .
  • Data Normalization : Use internal standards (e.g., deuterated analogs for LC-MS quantification) .
  • Mechanistic Studies : Employ orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

Q. What experimental strategies are effective for studying the epigenetic modulation potential of this compound via LSD1 inhibition?

  • Methodological Answer :

  • In Vitro : Treat cancer cell lines (e.g., K562 leukemia) and quantify H3K4/H3K9 methylation via Western blot or ChIP-seq .
  • Dose-Response : Use 0.1–10 µM concentrations to establish IC₅₀ values.
  • Off-Target Profiling : Screen against related demethylases (e.g., JMJD2A) to confirm selectivity .
  • In Vivo Models : Administer orally (10–50 mg/kg/day) in xenograft mice and monitor tumor volume and histone methylation in biopsies .

Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Synthesis : Incorporate deuterium at the piperidine C-4 position via catalytic deuteration or deuterated precursors .
  • Tracing : Use LC-MS/MS to distinguish labeled vs. endogenous compounds in plasma/tissue samples.
  • Metabolic Stability : Compare t₁/₂ of deuterated vs. non-deuterated forms in hepatocyte incubations to assess CYP450-mediated oxidation .

Data Contradiction Analysis

Q. Why do synthesis yields for similar piperidine derivatives vary widely (87–98%), and how can reproducibility be improved?

  • Critical Analysis :

  • Cause : Variability arises from incomplete amine precursor activation or side reactions (e.g., overalkylation). notes 87–98% yields for Mannich reactions, depending on ketone electrophilicity .
  • Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reactions via TLC or in situ IR. Optimize dropwise addition of reagents to control exotherms .

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